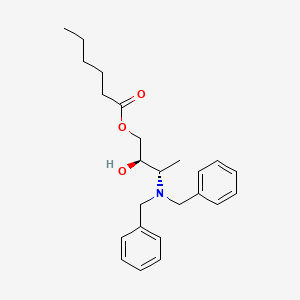
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a dibenzylamino group, a hydroxy group, and a hexanoate ester, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate typically involves the following steps:
Formation of the Amino Alcohol: The starting material, a suitable amino alcohol, is synthesized through a series of reactions involving chiral catalysts to ensure the correct stereochemistry.
Esterification: The amino alcohol is then esterified with hexanoic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted amines.
Scientific Research Applications
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate exerts its effects involves interactions with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups may also play roles in binding and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl acetate: Similar structure but with an acetate ester instead of hexanoate.
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl propionate: Similar structure but with a propionate ester.
Uniqueness
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate is unique due to its specific ester group, which can influence its reactivity and interactions in biological systems. The hexanoate ester provides distinct physicochemical properties compared to shorter-chain esters .
Properties
CAS No. |
871948-91-3 |
|---|---|
Molecular Formula |
C24H33NO3 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[(2R,3S)-3-(dibenzylamino)-2-hydroxybutyl] hexanoate |
InChI |
InChI=1S/C24H33NO3/c1-3-4-7-16-24(27)28-19-23(26)20(2)25(17-21-12-8-5-9-13-21)18-22-14-10-6-11-15-22/h5-6,8-15,20,23,26H,3-4,7,16-19H2,1-2H3/t20-,23-/m0/s1 |
InChI Key |
UEFOKZSZDQVRSZ-REWPJTCUSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@@H]([C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Canonical SMILES |
CCCCCC(=O)OCC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















